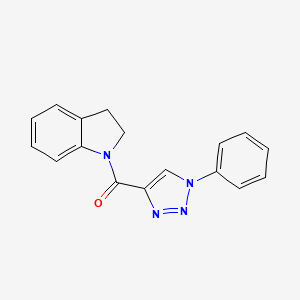![molecular formula C16H13F2N5O2 B7498572 3-(difluoromethoxy)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7498572.png)
3-(difluoromethoxy)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(difluoromethoxy)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is also known as DMTB and belongs to the class of benzamide derivatives.
科学研究应用
DMTB has potential applications in various research areas, including cancer research, inflammation, and neurodegenerative diseases. Studies have shown that DMTB inhibits the growth of cancer cells and induces apoptosis in cancer cells. DMTB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, DMTB has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of DMTB is not fully understood. However, studies have shown that DMTB inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs by DMTB leads to changes in gene expression, which can result in the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and physiological effects:
DMTB has been shown to have both biochemical and physiological effects. Biochemically, DMTB inhibits the activity of HDACs, which leads to changes in gene expression. Physiologically, DMTB has been shown to inhibit cancer cell growth, induce apoptosis in cancer cells, and reduce inflammation.
实验室实验的优点和局限性
One of the advantages of using DMTB in lab experiments is its high purity, which allows for accurate and reproducible results. In addition, DMTB has been shown to have low toxicity, which makes it a safer alternative to other chemical compounds. However, one limitation of using DMTB in lab experiments is its high cost, which may limit its use in some research areas.
未来方向
There are several future directions for research on DMTB. One direction is to investigate its potential use in the treatment of other diseases, such as cardiovascular diseases and autoimmune diseases. Another direction is to explore the use of DMTB in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of DMTB and its effects on gene expression.
合成方法
The synthesis of DMTB involves a multi-step process that includes the reaction of 4-methyl-3-nitrobenzoic acid with tetrazole and the subsequent reduction of the nitro group to an amine group. The final step involves the reaction of the amine group with difluoromethoxybenzoyl chloride to produce DMTB. This synthesis method has been optimized to obtain high yields of DMTB with high purity.
属性
IUPAC Name |
3-(difluoromethoxy)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O2/c1-10-5-6-12(8-14(10)23-9-19-21-22-23)20-15(24)11-3-2-4-13(7-11)25-16(17)18/h2-9,16H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDABHXRCDCXHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(F)F)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B7498500.png)
![5-fluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7498504.png)
![N-(4-acetamidophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7498516.png)
![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B7498528.png)

![N-[2-(dimethylamino)phenyl]oxane-4-carboxamide](/img/structure/B7498539.png)
![N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7498561.png)
![[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7498569.png)
![5-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B7498574.png)
![2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7498582.png)
![Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498588.png)

![4-[4-(Morpholin-4-ylmethyl)phenyl]phenol](/img/structure/B7498593.png)
![N-[(2-fluorophenyl)methyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7498596.png)